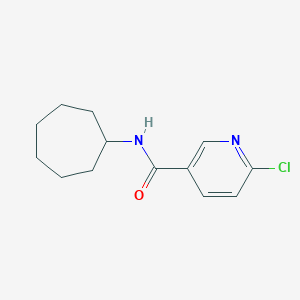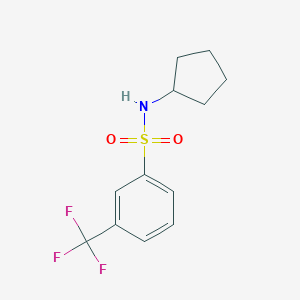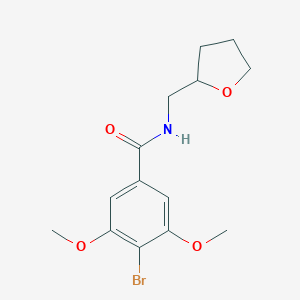![molecular formula C14H9F3N2O3S B263051 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, and has since been investigated for its effects on other ion channels and transporters in various physiological systems.
Mechanism of Action
4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide acts as a potent inhibitor of CFTR-mediated chloride transport by binding to the cytoplasmic regulatory domain of the channel. It has been shown to block the ATP-dependent gating of CFTR, which is required for chloride transport. 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide also inhibits other ion channels and transporters by interacting with their respective regulatory domains.
Biochemical and Physiological Effects:
4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, inhibition of VRAC-mediated anion transport, inhibition of CaCC-mediated chloride transport, and inhibition of OAT-mediated transport of organic anions. These effects have been studied in a variety of physiological systems, including airway epithelial cells, intestinal epithelial cells, and renal cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is its potency and specificity for CFTR inhibition, which makes it a valuable tool for studying the role of CFTR in various physiological systems. However, one limitation is that it may also inhibit other ion channels and transporters, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis. Another area of interest is the investigation of 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide as a potential treatment for other diseases, such as polycystic kidney disease and secretory diarrhea. Additionally, further research is needed to fully understand the effects of 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide on other ion channels and transporters, and to identify potential off-target effects.
Synthesis Methods
The synthesis of 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves several steps, starting with the reaction of 4-cyanobenzenesulfonyl chloride with 4-(trifluoromethoxy)aniline to form the intermediate 4-cyano-N-(4-trifluoromethoxyphenyl)benzenesulfonamide. This intermediate is then treated with sodium methoxide to yield the final product, 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide.
Scientific Research Applications
4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been used extensively in scientific research to study the role of CFTR in various physiological systems. It has been shown to inhibit CFTR-mediated chloride transport in airway epithelial cells, which has led to its investigation as a potential treatment for cystic fibrosis. Additionally, 4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to inhibit other ion channels and transporters, including the volume-regulated anion channel (VRAC), the calcium-activated chloride channel (CaCC), and the organic anion transporter (OAT).
properties
Product Name |
4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
|---|---|
Molecular Formula |
C14H9F3N2O3S |
Molecular Weight |
342.29 g/mol |
IUPAC Name |
4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H9F3N2O3S/c15-14(16,17)22-12-5-3-11(4-6-12)19-23(20,21)13-7-1-10(9-18)2-8-13/h1-8,19H |
InChI Key |
UEHDFCFXVGSOJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
